molecular formula C20H24N4O2 B5325073 2-({[4-(2-methylphenyl)-1-piperazinyl]acetyl}amino)benzamide

2-({[4-(2-methylphenyl)-1-piperazinyl]acetyl}amino)benzamide

Cat. No. B5325073
M. Wt: 352.4 g/mol
InChI Key: SQOPHXOKGMCRAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({[4-(2-methylphenyl)-1-piperazinyl]acetyl}amino)benzamide is a chemical compound that belongs to the class of benzamides. It is commonly referred to as PIPAC or PIPAM. This compound has gained significant attention in the scientific community due to its potential application in various fields, including medicinal chemistry, pharmacology, and biochemistry.

Mechanism of Action

The mechanism of action of 2-({[4-(2-methylphenyl)-1-piperazinyl]acetyl}amino)benzamide is not fully understood. However, it is believed to exert its pharmacological effects by inhibiting the activity of certain enzymes and receptors in the body. PIPAC has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been shown to modulate the activity of serotonin and dopamine receptors in the brain, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. It has also been shown to modulate the activity of neurotransmitters such as serotonin and dopamine, which are involved in the regulation of mood and behavior. In addition, PIPAC has been shown to inhibit the growth of cancer cells and induce apoptosis, a process of programmed cell death.

Advantages and Limitations for Lab Experiments

The advantages of using 2-({[4-(2-methylphenyl)-1-piperazinyl]acetyl}amino)benzamide in lab experiments include its potential application in various fields, including medicinal chemistry, pharmacology, and biochemistry. It has been shown to have promising results in cancer research, neurodegenerative disease research, and anti-inflammatory research. However, the limitations of using PIPAC in lab experiments include its potential toxicity and the lack of understanding of its mechanism of action.

Future Directions

There are several future directions for the research of 2-({[4-(2-methylphenyl)-1-piperazinyl]acetyl}amino)benzamide. One possible direction is to further investigate its potential use as an anti-cancer agent. Another direction is to study its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to understand its mechanism of action and to develop more effective and safe derivatives of PIPAC.

Synthesis Methods

The synthesis of 2-({[4-(2-methylphenyl)-1-piperazinyl]acetyl}amino)benzamide involves the reaction of 2-aminobenzamide with 4-(2-methylphenyl)piperazine in the presence of acetic anhydride. The reaction proceeds under reflux conditions, and the resulting product is purified by recrystallization. The final product is a white crystalline powder with a melting point of 218-220°C.

Scientific Research Applications

2-({[4-(2-methylphenyl)-1-piperazinyl]acetyl}amino)benzamide has shown promising results in various scientific research applications. It has been studied for its potential use as an anti-cancer agent, anti-inflammatory agent, and anti-depressant. In cancer research, PIPAC has been shown to inhibit the growth of various cancer cells, including breast, colon, and lung cancer cells. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

2-[[2-[4-(2-methylphenyl)piperazin-1-yl]acetyl]amino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O2/c1-15-6-2-5-9-18(15)24-12-10-23(11-13-24)14-19(25)22-17-8-4-3-7-16(17)20(21)26/h2-9H,10-14H2,1H3,(H2,21,26)(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQOPHXOKGMCRAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2CCN(CC2)CC(=O)NC3=CC=CC=C3C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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